molecular formula C13H19NO B1523078 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol CAS No. 1042574-94-6

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol

Cat. No.: B1523078
CAS No.: 1042574-94-6
M. Wt: 205.3 g/mol
InChI Key: ACYROAKFDBXHES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and alcohol under specific conditions. One common method is the reductive amination of 1,2,3,4-tetrahydronaphthalene with 3-aminopropan-1-ol in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, the compound is utilized to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules to modulate their activity. The specific mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups.

  • Aminopropanols: Other aminopropanols with different substituents can exhibit similar reactivity and applications.

Uniqueness: 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol stands out due to its specific combination of a tetrahydronaphthalene ring and an amino group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-15H,3-4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYROAKFDBXHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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